molecular formula C18H21N7 B14235508 1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole CAS No. 331268-11-2

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole

Cat. No.: B14235508
CAS No.: 331268-11-2
M. Wt: 335.4 g/mol
InChI Key: NFECYMCTNOEALR-UHFFFAOYSA-N
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Description

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a pyrimidine ring, which is further functionalized with pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where pyrrolidine is reacted with a pyrimidine derivative. The benzotriazole core can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as trifluoroacetic acid and organometallic catalysts may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or benzotriazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine and pyrimidine groups can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine derivatives: Compounds like 2-(pyrrolidin-1-yl)pyrimidine and its analogs.

Uniqueness

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole is unique due to its combination of a benzotriazole core with pyrimidine and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

331268-11-2

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

1-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)benzotriazole

InChI

InChI=1S/C18H21N7/c1-2-8-15-14(7-1)21-22-25(15)17-13-16(23-9-3-4-10-23)19-18(20-17)24-11-5-6-12-24/h1-2,7-8,13H,3-6,9-12H2

InChI Key

NFECYMCTNOEALR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)N3C4=CC=CC=C4N=N3)N5CCCC5

Origin of Product

United States

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